molecular formula C8H11BrN2O2S B8149219 N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

Katalognummer: B8149219
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: PAIFOXAOIFQAFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide typically involves the reaction of 5-bromopyridine-3-methanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

  • N-((5-chloropyridin-3-yl)methyl)ethanesulfonamide
  • N-((5-fluoropyridin-3-yl)methyl)ethanesulfonamide
  • N-((5-iodopyridin-3-yl)methyl)ethanesulfonamide

Uniqueness: N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Biologische Aktivität

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. It possesses a bromopyridine moiety that can interact with various molecular targets, making it a candidate for the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, allowing it to inhibit enzyme activity or modulate receptor functions effectively. The ethanesulfonamide group contributes to the compound's solubility and stability, which are crucial for its biological efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, a study on structurally analogous compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds ranged from 4.64 µM to 9.22 µM, indicating potent inhibitory effects on cell viability over time .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Time (h)
BPUJurkat4.64 ± 0.0872
BPUHeLa9.22 ± 0.1772
BPUMCF-78.47 ± 0.1872

Enzyme Inhibition

The compound's mechanism includes inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Computational docking studies revealed promising binding affinities to MMP-2 and MMP-9, with scores of -9.0 kcal/mol and -7.8 kcal/mol respectively . This suggests that this compound could serve as a lead compound for developing selective MMP inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on their structural features. Research has shown that modifications in the pyridine ring or sulfonamide group can significantly influence their pharmacological properties . For instance, increasing lipophilicity through alkyl substitutions has been associated with enhanced binding affinities.

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Effect
Increased lipophilicityEnhanced binding affinity
Halogen substitutionVariability in reactivity and potency
Sulfonamide group changesAltered enzyme inhibition profiles

Case Study: Anticancer Activity Assessment

In a detailed study assessing the anticancer potential of related compounds, researchers utilized MTT assays to evaluate cell viability across various concentrations and time points. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards non-cancerous cells, highlighting their therapeutic potential .

Case Study: In Vivo Efficacy

Another study focused on the in vivo effects of a structurally related compound using chick chorioallantoic membrane assays, which demonstrated antiangiogenic properties—essential for inhibiting tumor growth by preventing blood vessel formation . These findings support the hypothesis that this compound may possess similar antiangiogenic effects.

Eigenschaften

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-2-14(12,13)11-5-7-3-8(9)6-10-4-7/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIFOXAOIFQAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flask is charged with 5-bromonicotinaldehyde (1.15 g, 6.18 mmol), ethanesulfonamide (1.35 g, 12.37 mmol) and toluene (120 mL), and titanium isopropoxide (2.64 g, 9.27 mmol) is added dropwise. The mixture is stirred at 120° C. overnight. The mixture is concentrated in vacuo. The residue is taken up in DCM (100 mL) and MeOH (100 mL) and NaBH4 (0.468 g, 12.37 mmol) is added at 0° C. The mixture is stirred at 0° C. for 30 min. Water (50 mL) is then added and the mixture is stirred for 5 min. The suspension is filtered through a pad of celite. The celite layer is washed with DCM (50 mL×3). The filtrate is concentrated in vacuo. The resulting aqueous phase is extracted with DCM (500 mL) and the organic phase is dried over Na2SO4, silica gel (20 g) added, and concentrated in vacuo. The residue is purified by silica chromatography eluting with a 0 to 7% MeOH-DCM gradient to give N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide. MS (ESI) m/z 278.9, 280.8, (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.468 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3-pyridinecarboxaldehyde (CAS#113118-81-3, 450 mg, 2.4 mmol) in dichloroethane (15 mL) was added ethanesulfonamide (CAS#1520-70-3, 175 mg, 1.6 mmol), acetic acid (0.18 mL 3.2 mmol), triethylamine (0.45 mL, 3.2 mmol) and sodium triacetoxyborohydride (1.0 g, 4.8 mmol). The reaction was stirred at room temperature for 3 hours, at which time it was diluted with dichloromethane and saturated aqueous sodium bicarbonate. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 10 to 100%) to provide ethanesulfonic acid (5-bromo-pyridin-3-ylmethyl)-amide; MS: (ES+) m/z 278.9 (M+H)+.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.